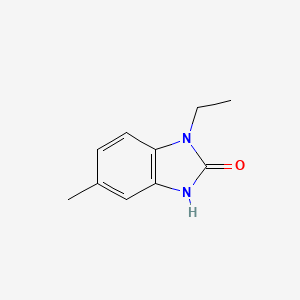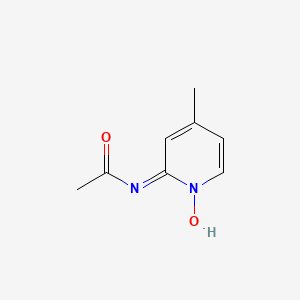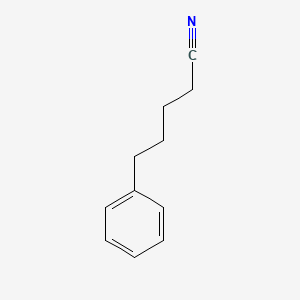![molecular formula C18H22O B11998895 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one, also known as 4-Methylbenzylidene camphor, is an organic compound with the molecular formula C18H22O. It is a derivative of camphor and is commonly used in various applications, particularly in the cosmetics industry as a UV filter.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions.
Purification steps: Including distillation and recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzylidene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a model compound in studying condensation reactions and UV filter mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its UV filtering properties.
Medicine: Explored for its potential use in dermatological applications due to its UV protection capabilities.
Industry: Widely used in the formulation of sunscreens and other personal care products.
作用機序
The primary mechanism of action of 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UVB radiation, preventing it from penetrating the skin and causing damage. This absorption occurs through the excitation of electrons within the molecule, which then dissipate the energy as heat.
類似化合物との比較
Similar Compounds
Oxybenzone: Another UV filter used in sunscreens.
Avobenzone: Known for its ability to absorb UVA radiation.
Octocrylene: Often used in combination with other UV filters to enhance stability.
Uniqueness
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one is unique due to its specific absorption spectrum, which makes it particularly effective at filtering UVB radiation. Its stability and compatibility with other sunscreen ingredients also make it a preferred choice in many formulations.
特性
分子式 |
C18H22O |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
(3Z)-4,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-15-16(19)14-9-10-18(15,4)17(14,2)3/h5-8,11,14H,9-10H2,1-4H3/b15-11+ |
InChIキー |
IFRCODNIQRHSLF-RVDMUPIBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)C3CCC2(C3(C)C)C |
正規SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3CCC2(C3(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)



![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)



